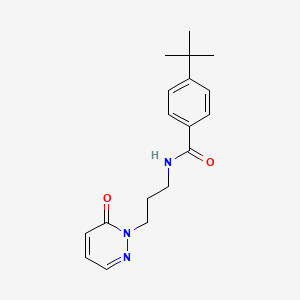

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQKJYCJVYPUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

- Molecular Formula : C16H22N4O

- Molecular Weight : 286.37 g/mol

- CAS Number : 1501483-87-9

The compound features a tert-butyl group, a pyridazinone moiety, and a benzamide structure, which contribute to its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes associated with inflammation, such as carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (5-LOX).

Inhibitory Potency

A comparative analysis of various pyridazine derivatives, including this compound, demonstrated significant inhibitory effects against the following enzymes:

| Compound | Target Enzyme | Inhibition Constant (nM) |

|---|---|---|

| This compound | hCA II | 5.3 |

| This compound | hCA IX | 4.9 |

| This compound | hCA XII | 8.7 |

These results indicate that the compound exhibits strong inhibitory activity against multiple isoforms of carbonic anhydrase, which are implicated in various inflammatory processes .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its action on cancer-associated carbonic anhydrases (hCA IX and hCA XII). These isoforms are overexpressed in many tumors and are linked to tumor growth and metastasis.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines. The mechanism appears to involve the inhibition of CA IX, leading to disrupted pH regulation within tumor microenvironments.

- Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor size and enhanced survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity towards cancer cells and modulation of the tumor microenvironment through inhibition of CA activity .

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : Binding to the active sites of carbonic anhydrases, thereby preventing their catalytic action.

- Alteration of Metabolic Pathways : Disruption in the bicarbonate buffering system within tumors leads to altered pH levels, affecting cancer cell metabolism and proliferation.

Comparison with Similar Compounds

Table 1: Benzamide Substituent Comparison

Notes:

- Target compound : Estimated molecular formula and weight are derived structurally, as exact data are unavailable.

- Trifluoromethyl analog : The electron-withdrawing -CF3 group may enhance metabolic stability compared to tert-butyl, albeit with reduced steric bulk .

- Halogenated analogs : Bromo and chloro substituents (e.g., 1203200-48-9) could improve binding affinity in hydrophobic pockets but increase molecular weight .

Substituent Variations on the Pyridazinone Core

Table 2: Pyridazinone Substituent Comparison

Key Observations :

- Shorter ethyl linker (vs. propyl) reduces flexibility, possibly affecting conformational adaptability during receptor binding.

Urea vs. Benzamide Linkages

Table 3: Urea-Based Analogs

Comparison :

Research Findings and Implications

Steric Effects : The tert-butyl group in the target compound likely increases lipophilicity and steric hindrance, which could improve membrane permeability but reduce binding to compact active sites .

Linker Flexibility : Propyl linkers (vs. ethyl) may offer better conformational flexibility, optimizing interactions with extended protein pockets .

Electrophilic Substitutents : Trifluoromethyl (325.29 g/mol) and halogenated analogs (e.g., 378.64 g/mol) demonstrate how electronic properties influence solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.